Methyl 3-acetyl-5-aminobenzoate
Description
Methyl 3-acetyl-5-aminobenzoate is a benzoate derivative characterized by a methyl ester group at the carboxyl position, an acetyl substituent at the 3-position, and an amino group at the 5-position of the aromatic ring. The acetyl group introduces electron-withdrawing effects, which may influence reactivity and stability compared to derivatives with electron-donating substituents .
Properties
IUPAC Name |
methyl 3-acetyl-5-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)7-3-8(10(13)14-2)5-9(11)4-7/h3-5H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDVSCIBFXWZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-5-aminobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-5-aminobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct acetylation of methyl 5-aminobenzoate using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction is also carried out under reflux conditions to facilitate the formation of the acetylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-5-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-carboxy-5-aminobenzoic acid.
Reduction: Methyl 3-acetyl-5-nitrobenzoate.
Substitution: Methyl 3-acetyl-5-halobenzoate.
Scientific Research Applications
Methyl 3-acetyl-5-aminobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and amide formation.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-acetyl-5-aminobenzoate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or amide formation. The acetyl group can interact with active sites of enzymes, leading to the formation of enzyme-substrate complexes and subsequent catalytic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-acetyl-5-aminobenzoate with key analogs based on substituent effects, synthesis methods, and physicochemical properties.
Methyl 3-Amino-5-Nitrobenzoate (CAS: N/A)
- Structure: Methyl ester with amino (5-position) and nitro (3-position) groups.
- Molecular Formula : C₈H₈N₂O₄ .
- Key Properties: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilic substitution reactivity. Likely lower solubility in polar solvents compared to amino-substituted analogs due to reduced polarity.
- Synthesis: Prepared via nitration of methyl 3-aminobenzoate, followed by purification .
- Applications: Potential precursor for explosives or dyes due to nitro functionality.
Methyl 3-Amino-5-Cyanobenzoate (CAS: 199536-01-1)
- Structure: Cyano (-CN) at 3-position and amino (-NH₂) at 5-position.
- Molecular Formula : C₉H₈N₂O₂; MW: 176.175 g/mol .
- Key Properties: The cyano group increases lipophilicity and may enhance thermal stability. Susceptible to hydrolysis under acidic/basic conditions to form carboxylic acids.
- Applications: Intermediate in agrochemicals or pharmaceuticals due to versatility of the cyano group .
Methyl 5-Amino-2-Morpholinobenzoate (CAS: 4031-84-9)
- Structure: Morpholine ring at 2-position and amino group at 5-position.
- Molecular Formula : C₁₂H₁₆N₂O₃; MW: 236.27 g/mol .
- Key Properties: The morpholine group enhances solubility in polar aprotic solvents (e.g., DMSO). Basic amino group allows for protonation, affecting pharmacokinetics in drug design.
Methyl 3-Amino-5-Chloro-2-Ethylbenzoate (CAS: 1403258-47-8)
- Structure : Chloro (-Cl) and ethyl (-CH₂CH₃) substituents at 5- and 2-positions, respectively.
- Molecular Formula: C₁₀H₁₂ClNO₂; MW: 213.66 g/mol .
- Synthesis : Multi-step route involving halogenation and alkylation, guided by literature protocols .
- Applications : Chlorine substituent may confer antimicrobial activity; ethyl group increases hydrophobicity.
Ethyl 3-Hydroxy-5-Methylbenzoate (CAS: 1126430-75-8)
- Structure : Ethyl ester with hydroxy (-OH) and methyl (-CH₃) groups.
- Molecular Formula : C₁₀H₁₂O₃; MW: 180.2 g/mol .
- Key Properties: Hydroxy group enables hydrogen bonding, improving solubility in water compared to acetylated analogs.
Table 1: Comparative Analysis of this compound and Analogs
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
